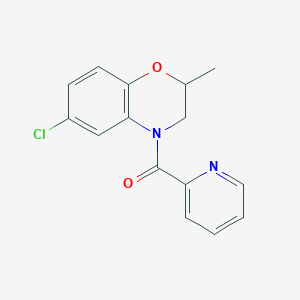
5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one, also known as PTC-209, is a small molecule inhibitor that has been shown to have potential therapeutic applications in cancer treatment. This compound was first discovered by researchers at the University of Michigan in 2010 and has since been the subject of numerous studies investigating its mechanism of action and potential uses.
Mecanismo De Acción
5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one works by binding to the BMI-1 protein and blocking its activity. BMI-1 is a key regulator of stem cell self-renewal and is overexpressed in many types of cancer cells. By inhibiting BMI-1 activity, 5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one is able to induce apoptosis in cancer cells and to inhibit tumor growth.
Biochemical and Physiological Effects:
5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit BMI-1 activity, this compound has been shown to induce cell cycle arrest and to inhibit cell migration and invasion. 5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one has also been shown to have anti-inflammatory effects and to inhibit the expression of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one as a research tool is its specificity for BMI-1. This compound has been shown to have minimal off-target effects and to specifically target BMI-1 activity. However, one limitation of 5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one is its relatively low potency, which may limit its effectiveness in some experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one. One area of interest is the development of more potent and selective inhibitors of BMI-1 activity. Another area of interest is the investigation of the use of 5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, further research is needed to better understand the mechanisms underlying the anti-inflammatory effects of 5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one and to investigate its potential use in the treatment of inflammatory diseases.
Métodos De Síntesis
5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 2,4-pentanedione with thiourea to form 2,4-pentanedione dithiocarbamate. This compound is then reacted with morpholine to form 2-morpholino-4,6-pentanedione dithiocarbamate. The final step involves the reaction of this compound with isopropyl chloroformate to form 5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one.
Aplicaciones Científicas De Investigación
5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one has been studied extensively for its potential therapeutic applications in cancer treatment. Research has shown that this compound is able to inhibit the activity of BMI-1, a protein that is overexpressed in many types of cancer and is associated with tumor growth and metastasis. By inhibiting BMI-1 activity, 5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
5-(2-propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-8(2)10-7-14(5-6-17-10)12(16)9-3-4-11(15)13-9/h8-10H,3-7H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZJOKNLXWNERA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCS1)C(=O)C2CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Propan-2-ylthiomorpholine-4-carbonyl)pyrrolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-ethoxyspiro[3.4]octan-1-yl)thiadiazole-4-carboxamide](/img/structure/B7591256.png)
![3-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7591264.png)



![N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7591285.png)

![N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7591296.png)
![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone](/img/structure/B7591310.png)


![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7591323.png)
